- Preparation of nitrogen-containing heterocyclic compound as inhibitor of bromodomain containing protein, China, , ,
Cas no 934180-48-0 (4-chloro-2-methoxy-3-nitro-pyridine)
4-chloro-2-methoxy-3-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-methoxy-3-nitropyridine
- ZB1240
- TRA0054428
- FCH1170505
- AK209003
- SY029563
- OR345550
- 4-Chloro-2-methoxy-3-nitropyridine (ACI)
- 4-chloro-2-methoxy-3-nitro-pyridine
- 934180-48-0
- AKOS027256648
- CS-0145999
- EN300-7415543
- MFCD17014990
- SCHEMBL911571
- DA-39684
- DTXSID001295561
- DS-10185
- AC1920
-
- MDL: MFCD17014990
- Inchi: 1S/C6H5ClN2O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3
- InChI Key: GOLWANFUIKQDLY-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(OC)=NC=CC=1Cl)=O
Computed Properties
- Exact Mass: 187.99900
- Monoisotopic Mass: 187.9988697g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9
- XLogP3: 1.6
Experimental Properties
- Boiling Point: 276.0±35.0℃ at 760mmHg
- PSA: 67.94000
- LogP: 2.17500
4-chloro-2-methoxy-3-nitro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191338-250mg |
4-Chloro-2-methoxy-3-nitropyridine |
934180-48-0 | 95% | 250mg |
$203.00 | 2023-08-31 | |
| Alichem | A029191338-1g |
4-Chloro-2-methoxy-3-nitropyridine |
934180-48-0 | 95% | 1g |
$523.24 | 2023-08-31 | |
| TRC | C632228-10mg |
4-Chloro-2-methoxy-3-nitropyridine |
934180-48-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C632228-50mg |
4-Chloro-2-methoxy-3-nitropyridine |
934180-48-0 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C632228-100mg |
4-Chloro-2-methoxy-3-nitropyridine |
934180-48-0 | 100mg |
$ 250.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853667-1g |
4-Chloro-2-methoxy-3-nitropyridine |
934180-48-0 | ≥95% | 1g |
3,672.00 | 2021-05-17 | |
| Chemenu | CM103429-1g |
4-Chloro-2-methoxy-3-nitropyridine |
934180-48-0 | 95% | 1g |
$617 | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853667-50mg |
4-Chloro-2-methoxy-3-nitropyridine |
934180-48-0 | ≥95% | 50mg |
¥378.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853667-250mg |
4-Chloro-2-methoxy-3-nitropyridine |
934180-48-0 | ≥95% | 250mg |
¥1,762.20 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SJ192-200mg |
4-chloro-2-methoxy-3-nitro-pyridine |
934180-48-0 | 97% | 200mg |
1381.0CNY | 2021-07-12 |
4-chloro-2-methoxy-3-nitro-pyridine Production Method
Production Method 1
Production Method 2
- Preparation of 7-azaindole compounds for inhibition of BCR-ABL tyrosine kinases, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of 5- and 6-azaindole compounds for inhibition of BCR-ABL tyrosine kinase, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of 9-azabicyclo[3.3.1]nonane derivatives for therapeutic use as dopamine and serotonin reuptake inhibitors, World Intellectual Property Organization, , ,
Production Method 5
- Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase, MedChemComm, 2010, 1(1), 79-83
Production Method 6
- Preparation of 4-(3-chloro-5-cyanophenoxy)-2-oxo-1,2-dihydropyridines as inhibitors of HIV-1 reverse transcriptase, United States, , ,
Production Method 7
- Preparation of substituted benzimidazolones as C5a receptor modulators, World Intellectual Property Organization, , ,
4-chloro-2-methoxy-3-nitro-pyridine Raw materials
4-chloro-2-methoxy-3-nitro-pyridine Preparation Products
4-chloro-2-methoxy-3-nitro-pyridine Suppliers
4-chloro-2-methoxy-3-nitro-pyridine Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 4-chloro-2-methoxy-3-nitro-pyridine
4-Chloro-2-Methoxy-3-Nitro-Pyridine: A Comprehensive Overview
The compound with CAS No. 934180-48-0, commonly referred to as 4-chloro-2-methoxy-3-nitro-pyridine, is a highly specialized organic chemical that has garnered significant attention in the fields of pharmaceutical chemistry, agrochemistry, and materials science. This compound is characterized by its unique structure, which incorporates a pyridine ring substituted with chlorine, methoxy, and nitro groups at specific positions. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-chloro-2-methoxy-3-nitro-pyridine through multi-step reactions involving nitration, chlorination, and methylation processes. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, studies published in *Journal of Organic Chemistry* highlight the use of microwave-assisted synthesis to accelerate the formation of this compound, significantly reducing reaction times while maintaining high product quality.
The structural features of 4-chloro-2-methoxy-3-nitro-pyridine make it an excellent candidate for further functionalization. The nitro group at position 3 can undergo reduction to form an amino group, which is a key intermediate in the synthesis of heterocyclic compounds with potential pharmacological activities. Similarly, the methoxy group at position 2 can serve as a directing group for subsequent electrophilic substitutions, enabling the construction of complex molecular architectures.
One of the most promising applications of 4-chloro-2-methoxy-3-nitro-pyridine lies in its role as a building block for drug discovery. Recent studies have demonstrated its utility in the development of anti-inflammatory agents and anticancer drugs. For example, researchers at the University of California have reported that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases. These findings underscore the potential of 4-chloro-2-methoxy-3-nitro-pyridine as a versatile scaffold for medicinal chemistry.
In addition to its pharmaceutical applications, 4-chloro-2-methoxy-3-nitro-pyridine has also found use in agrochemicals. Its ability to modulate plant growth hormones has led to its exploration as a potential herbicide or plant growth regulator. Field trials conducted in collaboration with agricultural research institutions have shown promising results, indicating that derivatives of this compound could offer sustainable solutions for crop protection.
The environmental impact of 4-chloro-2-methoxy-3-nitro-pyridine has also been a topic of recent research interest. Studies focusing on its biodegradation pathways have revealed that under specific microbial conditions, this compound can undergo enzymatic transformations into less toxic byproducts. These findings are particularly relevant for industries seeking to minimize their ecological footprint by adopting greener synthetic routes.
In conclusion, 4-chloro-2-methoxy-3-nitro-pyridine (CAS No. 934180-48-0) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an ideal platform for further research and development. As advancements in synthetic methods and application studies continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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